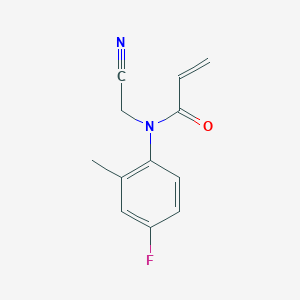
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide, also known as CFMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been shown to inhibit the activity of several enzymes, including cathepsin B and caspase-3, which are involved in apoptosis and cell death.
Biochemical and Physiological Effects
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cell signaling pathways. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is its potential as a versatile tool for scientific research. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide can be easily synthesized and modified to produce derivatives with different properties, making it a valuable tool for studying various biological processes. However, one limitation of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide, including the development of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to determine the safety and efficacy of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide in various experimental settings.
Synthesemethoden
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methylbenzaldehyde with malononitrile to form the corresponding cyanoenone, which is then reacted with N,N-dimethylformamide dimethyl acetal to produce N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide. The synthesis of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has also been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-3-12(16)15(7-6-14)11-5-4-10(13)8-9(11)2/h3-5,8H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYPXIJDHOGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N(CC#N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

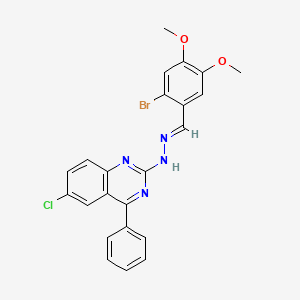
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)
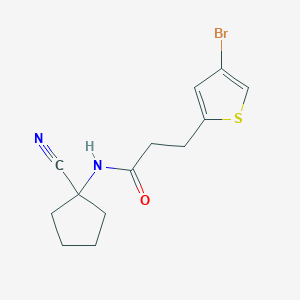
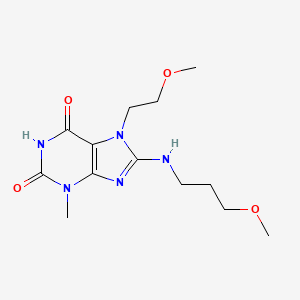
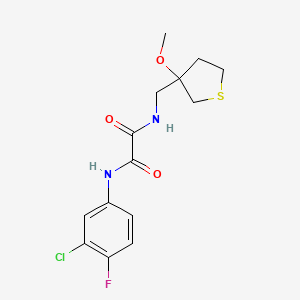
![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)
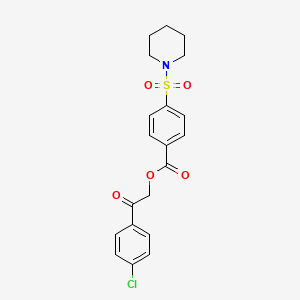

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

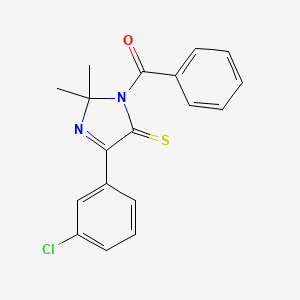
![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)